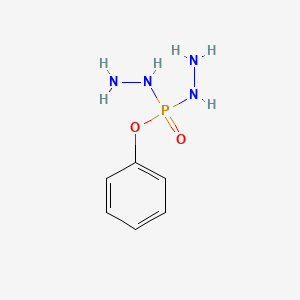
Phosphorodihydrazidic acid, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodihydrazidic acid, phenyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is notable for its unique structure, which includes a phenyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodihydrazidic acid, phenyl ester can be synthesized through various methods. One common approach is the esterification of phosphorodihydrazidic acid with phenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phosphorodihydrazidic acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphorodihydrazidic acid and phenol.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phosphorodihydrazidic acid and phenol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Phosphorodihydrazidic acid, phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphorodihydrazidic acid, phenyl ester exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Phosphorodihydrazidic acid, phenyl ester can be compared with other esters such as:
Methyl acetate: A simple ester with a similar structure but different reactivity and applications.
Ethyl benzoate: Another ester with a phenyl group, but with different chemical properties and uses.
Isopropyl butyrate: An ester with a branched alkyl group, used in different industrial applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry
Properties
CAS No. |
53426-77-0 |
|---|---|
Molecular Formula |
C6H11N4O2P |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
[hydrazinyl(phenoxy)phosphoryl]hydrazine |
InChI |
InChI=1S/C6H11N4O2P/c7-9-13(11,10-8)12-6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,11) |
InChI Key |
IXJRHYAOLYENEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

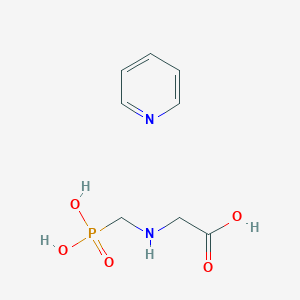
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
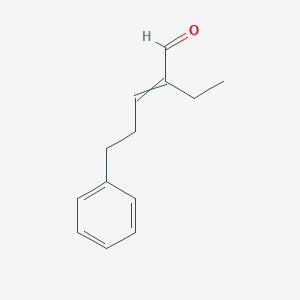


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
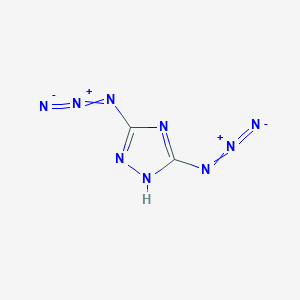
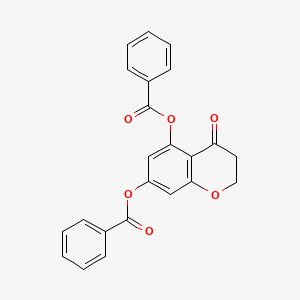
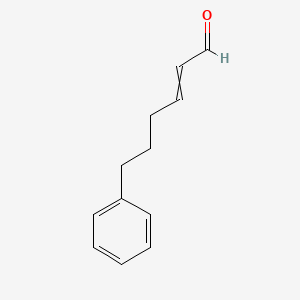
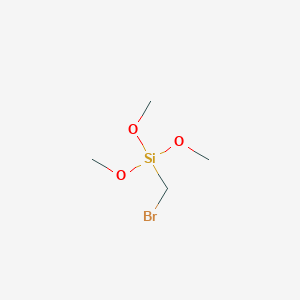
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
